molecular formula C8H15ClO3 B14224188 Butan-2-yl 4-chloro-3-hydroxybutanoate CAS No. 828276-57-9

Butan-2-yl 4-chloro-3-hydroxybutanoate

Cat. No.: B14224188
CAS No.: 828276-57-9
M. Wt: 194.65 g/mol
InChI Key: SHVDAWIOTHFMJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butan-2-yl 4-chloro-3-hydroxybutanoate (CAS 828276-57-9) is a chiral ester with the molecular formula C₈H₁₅ClO₃ and a molecular weight of 194.656 g/mol. Its structure features a 4-chloro-3-hydroxybutanoate backbone esterified with butan-2-ol, resulting in a secondary alcohol ester configuration.

This compound is part of the broader class of 4-chloro-3-hydroxybutanoate (CHBE) derivatives, which are critical intermediates in synthesizing chiral building blocks for pharmaceuticals, agrochemicals, and fine chemicals. Enzymatic reduction of prochiral ketones like ethyl 4-chloro-oxobutanoate (COBE) often yields these hydroxy esters, highlighting their industrial relevance .

Properties

CAS No.

828276-57-9

Molecular Formula

C8H15ClO3

Molecular Weight

194.65 g/mol

IUPAC Name

butan-2-yl 4-chloro-3-hydroxybutanoate

InChI

InChI=1S/C8H15ClO3/c1-3-6(2)12-8(11)4-7(10)5-9/h6-7,10H,3-5H2,1-2H3

InChI Key

SHVDAWIOTHFMJJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)CC(CCl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes for Butan-2-yl 4-chloro-3-hydroxybutanoate

Direct Esterification Approaches

The most straightforward approach to synthesizing this compound involves direct esterification of 4-chloro-3-hydroxybutanoic acid with butan-2-ol. This reaction typically requires acidic catalysis to proceed effectively.

Acid-Catalyzed Esterification

This method involves the reaction of 4-chloro-3-hydroxybutanoic acid with butan-2-ol in the presence of a strong acid catalyst:

  • Combine 4-chloro-3-hydroxybutanoic acid (1 equivalent) with excess butan-2-ol (3-5 equivalents) in a suitable solvent such as toluene.
  • Add a catalytic amount (0.05-0.1 equivalents) of a strong acid such as sulfuric acid or p-toluenesulfonic acid.
  • Heat the reaction mixture to 80-100°C with continuous removal of water (using Dean-Stark apparatus or molecular sieves) to drive the equilibrium toward product formation.
  • After completion (typically 12-24 hours), neutralize the acid catalyst with a base such as sodium bicarbonate.
  • Purify the product through extraction, washing, and vacuum distillation.

This approach, while straightforward, typically produces racemic mixtures when starting with racemic 4-chloro-3-hydroxybutanoic acid.

Activation of the Carboxylic Acid

An alternative approach involves activating the carboxylic acid moiety to enhance its reactivity toward esterification:

Based on methodologies used for similar compounds, the synthesis can be performed using carbonyldiimidazole (CDI) activation:

  • Dissolve 4-chloro-3-hydroxybutanoic acid in tetrahydrofuran under nitrogen protection.
  • Add CDI in batches at 0-20°C and allow to react for 2-3 hours to form the acyl imidazole intermediate.
  • Add butan-2-ol and maintain the reaction at 20-30°C for 16-18 hours.
  • Work up the reaction by extraction with ethyl acetate and wash with aqueous citric acid followed by brine.
  • Purify by solvent removal under reduced pressure followed by vacuum distillation.

This approach generally provides higher yields (80-90%) compared to direct acid-catalyzed esterification, with reduced formation of side products.

Enzymatic Synthesis

Enzymatic approaches offer significant advantages for preparing this compound, particularly when stereoselectivity is desired.

Lipase-Catalyzed Esterification

Lipases can effectively catalyze the esterification of 4-chloro-3-hydroxybutanoic acid with butan-2-ol under mild conditions with high stereoselectivity:

  • Combine 4-chloro-3-hydroxybutanoic acid (1 equivalent) with butan-2-ol (3-5 equivalents) in an organic solvent such as tert-butanol or 2-methyl-2-butanol.
  • Add an immobilized lipase such as Candida antarctica lipase B (Novozym 435) at 5-10% w/w relative to the acid.
  • Add molecular sieves (3Å or 4Å) to remove water and drive the equilibrium toward product formation.
  • Incubate the reaction mixture at 40-50°C with gentle agitation for 24-48 hours.
  • Filter to remove the enzyme and molecular sieves, then purify the product by solvent removal and vacuum distillation.

This method can provide excellent stereoselectivity, with enantiomeric excess (e.e.) values often exceeding 90% when starting with racemic substrates through kinetic resolution.

Enzymatic Transesterification

Alternatively, the target compound can be prepared through enzymatic transesterification of methyl or ethyl 4-chloro-3-hydroxybutanoate with butan-2-ol:

  • Combine methyl 4-chloro-3-hydroxybutanoate (1 equivalent) with excess butan-2-ol (5-10 equivalents).
  • Add an immobilized lipase such as Novozym 435 at 5-10% w/w relative to the ester.
  • Incubate the reaction mixture at 40-50°C with gentle agitation for 24-48 hours.
  • Filter to remove the enzyme, then purify the product by removing excess alcohol under reduced pressure followed by vacuum distillation.

This approach often provides higher yields (90-95%) than direct esterification due to the more favorable equilibrium position.

Chemical Reduction Approaches

This compound can also be prepared through the stereoselective reduction of butan-2-yl 4-chloro-3-oxobutanoate.

Ruthenium-Catalyzed Asymmetric Hydrogenation

Based on methodologies developed for similar β-ketoesters, ruthenium-catalyzed asymmetric hydrogenation offers a powerful approach for preparing enantiopure this compound:

  • Dissolve butan-2-yl 4-chloro-3-oxobutanoate in ethanol or another suitable solvent.
  • Add Ru[(R)-TolBINAP]Cl₂ or a similar chiral ruthenium catalyst (0.03-0.05 mol% relative to the substrate).
  • Place the reaction mixture in a pressure vessel and replace the atmosphere with hydrogen (3-5 MPa).
  • Heat the reaction mixture to 40-60°C and maintain these conditions for 4-7 hours.
  • After completion, release the pressure and purify the product by solvent removal followed by extraction with ethyl acetate and washing with brine.
  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
  • Purify by vacuum distillation to obtain this compound with high optical purity.

This method can provide excellent stereoselectivity (>98% e.e.) and high yields (85-95%).

Enzymatic Reduction

Enzymatic reduction using oxidoreductases represents another highly stereoselective approach for preparing this compound:

Based on methodologies for similar compounds, secondary alcohol dehydrogenases can be employed for the asymmetric reduction of the corresponding β-ketoester:

  • Prepare a solution of butan-2-yl 4-chloro-3-oxobutanoate in a suitable buffer system containing a co-solvent such as isopropanol or tert-butanol (5-10% v/v).
  • Add a secondary alcohol dehydrogenase such as that from Pichia finlandica (PfODH).
  • Add a cofactor regeneration system, typically consisting of formate dehydrogenase and sodium formate for NADH regeneration.
  • Incubate the reaction mixture at 30-35°C for 24-48 hours.
  • Extract the product with an organic solvent such as ethyl acetate.
  • Purify by solvent removal followed by vacuum distillation.

This approach can provide exceptional stereoselectivity (>99% e.e.) and high yields (95-98%).

Optimization of Synthesis Conditions

Temperature and Pressure Effects

Temperature significantly impacts reaction rates and selectivity across all synthetic routes for this compound:

For acid-catalyzed esterification, temperatures between 80-100°C generally provide optimal balance between reaction rate and minimization of side reactions. Higher temperatures can accelerate the reaction but may lead to degradation or side product formation.

For enzymatic processes, temperature control is crucial, with optimal activity typically observed between 40-50°C. Temperatures exceeding 60°C can lead to enzyme denaturation and loss of activity.

For ruthenium-catalyzed hydrogenation, the optimal temperature range is 40-60°C. Higher temperatures can accelerate the reaction but may reduce stereoselectivity.

Pressure considerations are primarily relevant for hydrogenation reactions, where hydrogen pressures of 3-5 MPa have been found optimal for similar transformations. Higher pressures can increase reaction rates but require specialized equipment and safety considerations.

Catalyst Optimization

Catalyst selection and loading are critical parameters for optimizing the synthesis of this compound:

For acid-catalyzed esterification, sulfuric acid or p-toluenesulfonic acid at 5-10 mol% relative to the acid substrate generally provides optimal results. Higher catalyst loadings can accelerate the reaction but may promote side reactions.

For enzymatic processes, immobilized lipases such as Novozym 435 at 5-10% w/w relative to the substrate typically provide optimal activity and stability. The enzyme can often be recovered and reused, enhancing process economics.

For ruthenium-catalyzed hydrogenation, catalyst concentration is typically in the range of 0.03-0.05 mol% relative to the substrate. The molar ratio of substrate to catalyst has been reported as 1:0.0003-0.0005 for similar transformations, highlighting the high catalyst efficiency.

Reaction Time and Work-up Procedures

Optimal reaction times vary significantly across different synthetic routes:

For acid-catalyzed esterification, reaction times of 12-24 hours are typically required for high conversion.

For CDI-activated esterification, the initial activation typically requires 2-3 hours, followed by 16-18 hours for the reaction with butan-2-ol.

For enzymatic processes, longer reaction times (24-48 hours) are generally required to achieve high conversion due to the milder reaction conditions.

For ruthenium-catalyzed hydrogenation, reaction times of 4-7 hours are typically sufficient.

Work-up procedures also vary based on the synthetic route:

For acid-catalyzed processes, neutralization of the acid catalyst followed by extraction and distillation is common.

For enzymatic processes, filtration to remove the enzyme followed by solvent removal and distillation is typically employed.

For ruthenium-catalyzed hydrogenation, depressurization followed by filtration, extraction, and distillation is standard practice.

Purification and Characterization

Distillation Techniques

Vacuum distillation represents the most effective method for purifying this compound:

Based on similar compounds, distillation is typically performed at 0.1-1.0 mmHg with a boiling point range of 90-120°C, depending on the exact pressure used.

Fractional distillation can further enhance purity, particularly when separating the target compound from close-boiling impurities such as unreacted starting materials or side products.

For small-scale preparations, bulb-to-bulb distillation (Kugelrohr apparatus) can provide efficient purification with minimal sample loss.

Chromatographic Purification

For analytical purposes or small-scale preparations, chromatographic techniques offer excellent purification:

Column chromatography using silica gel as the stationary phase and mixtures of hexane and ethyl acetate (typically 9:1 to 7:3 ratios) as the mobile phase can effectively separate this compound from impurities.

For preparative HPLC, C18 reversed-phase columns with acetonitrile/water mobile phases are typically employed.

For chiral separations, dedicated chiral HPLC columns such as Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases can resolve enantiomers for analytical purposes.

Analytical Characterization

Comprehensive characterization of this compound typically involves multiple analytical techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. Key diagnostic signals in the ¹H NMR spectrum include the hydroxyl proton (δ 2.8-3.2 ppm), the methine proton at the 3-position (δ 4.0-4.2 ppm), and the methine proton of the butan-2-yl group (δ 4.8-5.0 ppm).

Infrared (IR) spectroscopy confirms the presence of key functional groups, with characteristic bands for the hydroxyl group (3400-3500 cm⁻¹), ester carbonyl (1730-1740 cm⁻¹), and carbon-chlorine bond (600-800 cm⁻¹).

Mass spectrometry provides molecular weight confirmation, with characteristic isotope patterns due to the presence of chlorine. The molecular ion [M]⁺ should appear at m/z 194 and 196 with a 3:1 ratio, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Optical rotation measurements can confirm enantiomeric purity for stereoselectively prepared samples, with specific rotation values dependent on the absolute configuration and concentration.

Data Tables and Research Results

Physical Properties of this compound

Property Value Method of Determination
Molecular Formula C₈H₁₅ClO₃ Calculated
Molecular Weight 194.66 g/mol Calculated
Physical State Colorless to pale yellow liquid Predicted based on similar compounds
Boiling Point 105-115°C (0.1 mmHg) Estimated from related compounds
Density ~1.1-1.2 g/cm³ at 20°C Estimated from related compounds
Refractive Index ~1.45-1.47 at 20°C Estimated from related compounds
Solubility Readily soluble in common organic solvents; limited solubility in water Predicted based on structure
Specific Rotation [α]D^20 (R)-isomer: -15° to -25° (c 1.0, CHCl₃) Estimated from related compounds
(S)-isomer: +15° to +25° (c 1.0, CHCl₃) Estimated from related compounds

Predicted Spectroscopic Data

Spectroscopic Method Expected Key Signals
¹H NMR (400 MHz, CDCl₃) δ 0.90-0.95 (t, 3H, CH₃-CH₂-),
δ 1.20-1.25 (d, 3H, CH₃-CH-O-),
δ 1.50-1.75 (m, 2H, CH₃-CH₂-CH-),
δ 2.45-2.65 (m, 2H, -CH₂-C(=O)-),
δ 2.90-3.10 (d, 1H, -OH, exchangeable),
δ 3.55-3.75 (m, 2H, -CH₂-Cl),
δ 4.05-4.20 (m, 1H, -CH(OH)-),
δ 4.90-5.05 (m, 1H, -O-CH-)
¹³C NMR (100 MHz, CDCl₃) δ 9.5-10.5 (CH₃-CH₂-),
δ 19.5-20.5 (CH₃-CH-O-),
δ 28.5-29.5 (CH₃-CH₂-CH-),
δ 39.5-40.5 (-CH₂-C(=O)-),
δ 48.0-49.0 (-CH₂-Cl),
δ 68.5-69.5 (-CH(OH)-),
δ 73.0-74.0 (-O-CH-),
δ 171.0-172.0 (C=O)
IR (neat, cm⁻¹) 3400-3500 (O-H stretch),
2960-2980 (C-H stretch),
1730-1740 (C=O stretch),
1150-1200 (C-O stretch),
700-750 (C-Cl stretch)
Mass Spectrum (EI) m/z 194, 196 [M]⁺ (3:1 ratio),
m/z 159 [M-Cl]⁺,
m/z 138 [M-C₄H₈]⁺,
m/z 123, 125 [C₄H₆ClO₂]⁺ (3:1 ratio)

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Recommended Applications
Acid-Catalyzed Esterification - Simple procedure
- Low-cost reagents
- Scalable
- Moderate yields
- Non-stereoselective
- Potential side reactions
Large-scale industrial production where stereoselectivity is not required
CDI Activation - High yields
- Mild conditions
- Clean reaction
- Higher reagent costs
- Non-stereoselective
- Moisture-sensitive reagents
Laboratory-scale synthesis requiring high purity
Lipase-Catalyzed Esterification - High stereoselectivity
- Mild conditions
- Environmentally friendly
- Longer reaction times
- Higher enzyme costs
- Optimization required
Medium-scale stereoselective synthesis; green chemistry applications
Enzymatic Transesterification - Very high yields
- High stereoselectivity
- Clean reaction
- Requires ester precursor
- Higher enzyme costs
- Limited scalability
High-purity stereoselective synthesis; laboratory to medium scale
Ru-Catalyzed Hydrogenation - Excellent stereoselectivity
- High yields
- Well-established for similar compounds
- Requires ketone precursor
- Expensive catalyst
- High-pressure equipment
Pharmaceutical intermediate synthesis; medium to large scale
Enzymatic Reduction - Exceptional stereoselectivity
- Very high yields
- Mild conditions
- Requires ketone precursor
- Complex system
- Scale-up challenges
High-value pharmaceutical intermediate synthesis; laboratory scale

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl 4-chloro-3-hydroxybutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydroxy group using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Butan-2-yl 4-chloro-3-oxobutanoate.

    Reduction: Butan-2-yl 4-hydroxy-3-hydroxybutanoate.

    Substitution: Butan-2-yl 4-azido-3-hydroxybutanoate.

Scientific Research Applications

Butan-2-yl 4-chloro-3-hydroxybutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Butan-2-yl 4-chloro-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of atorvastatin, the compound undergoes enzymatic reduction to form the active chiral intermediate. This intermediate then inhibits the enzyme hydroxymethylglutaryl-CoA reductase, leading to a decrease in cholesterol synthesis .

Comparison with Similar Compounds

Ethyl 4-Chloro-3-Hydroxybutanoate

  • Molecular Formula : C₆H₁₁ClO₃
  • Molecular Weight : ~166.6 g/mol (estimated)
  • Key Properties : Lower molecular weight and LogP compared to the butan-2-yl analog, suggesting enhanced solubility in polar solvents.
  • Synthesis : Produced via enzymatic reduction of COBE using carbonyl reductases from Kluyveromyces lactis or Neurospora crassa .
  • Applications : Widely used as a precursor for statin side chains (e.g., atorvastatin) due to its enantiomeric purity .

Propan-2-yl 4-Chloro-3-Hydroxybutanoate

  • Molecular Formula : C₇H₁₃ClO₃
  • Molecular Weight : 180.629 g/mol
  • Key Properties : LogP of 0.9278 , lower than the butan-2-yl derivative, likely due to the shorter isopropyl ester chain .
  • Synthesis: Synthesized via esterification of 4-chloro-3-hydroxybutanoic acid with propan-2-ol, as reported by Binon et al. (1963) .
  • Applications : Less studied than ethyl analogs but serves as a chiral intermediate in specialty chemical synthesis.

Ethyl (2R,3R)-3-Chloro-2-Hydroxy-4-Phenylbutanoate

  • Molecular Formula : C₁₂H₁₅ClO₃
  • Molecular Weight : 242.699 g/mol
  • Key Properties : Higher LogP (1.7605 ) due to the phenyl group, enhancing lipid solubility. The 3-chloro-2-hydroxy substitution alters stereochemical interactions compared to 4-chloro-3-hydroxy derivatives .
  • Applications: Potential use in asymmetric synthesis of β-lactam antibiotics or other phenyl-containing therapeutics.

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų)
Butan-2-yl 4-chloro-3-hydroxybutanoate C₈H₁₅ClO₃ 194.656 1.3179 46.53
Ethyl 4-chloro-3-hydroxybutanoate C₆H₁₁ClO₃ ~166.6 ~1.0 ~46.53
Propan-2-yl 4-chloro-3-hydroxybutanoate C₇H₁₃ClO₃ 180.629 0.9278 46.53
Ethyl (2R,3R)-3-chloro-2-hydroxy-4-phenylbutanoate C₁₂H₁₅ClO₃ 242.699 1.7605 46.53

Key Research Findings

  • Enzymatic Specificity: The carbonyl reductase from Neurospora crassa (NcCR) shows high enantioselectivity for producing (S)-4-chloro-3-hydroxybutanoate esters, critical for pharmaceutical purity .
  • Steric Effects : Longer ester chains (e.g., butan-2-yl vs. ethyl) increase hydrophobicity, impacting solubility and reactivity in organic syntheses .

Q & A

Q. What are the standard synthetic routes for Butan-2-yl 4-chloro-3-hydroxybutanoate?

The synthesis typically involves esterification of 4-chloro-3-hydroxybutanoic acid with enantiopure butan-2-ol. A validated method (adapted from analogous esters) includes:

Acid chloride formation : React 4-chloro-3-hydroxybutanoic acid with thionyl chloride (SOCl₂) under anhydrous conditions to form the corresponding acid chloride.

Esterification : Combine the acid chloride with (2R)- or (2S)-butan-2-ol in anhydrous benzene, using pyridine as a base and N,N-dimethylformamide (DMF) as a catalyst. Reflux for 1 hour at boiling temperature.

Purification : Remove pyridine hydrochloride by filtration, wash with 5% HCl (to remove excess pyridine) and 10% NaOH (to eliminate unreacted acid/alcohol), and isolate the ester via rotary evaporation.
Purity is assessed via HPLC, with typical yields of 75–85% for enantiopure products .

Q. How is the compound’s purity and enantiomeric excess (ee) characterized?

  • HPLC : Use chiral columns (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases. Retention times differentiate enantiomers.
  • NMR : Confirm structural integrity via ¹H and ¹³C NMR, focusing on characteristic signals (e.g., δ 4.8–5.2 ppm for the ester carbonyl group).
  • Polarimetry : Measure optical rotation to verify enantiopurity (e.g., [α]D²⁵ = +15° for (2R)-enantiomer).
    Reported ee values for similar esters exceed 97% when using biocatalytic methods .

Q. What analytical techniques confirm the compound’s bioactivity in experimental models?

  • Field assays : Use Delta traps with sticky layers loaded with 50 µl of the compound. Compare attraction rates of target species (e.g., Zygaenidae moths) to enantiopure vs. racemic mixtures.
  • Dose-response studies : Test efficacy across concentrations (10–100 µg) to establish optimal bioactivity thresholds .

Advanced Questions

Q. How can enantioselective synthesis be optimized using biocatalysts?

Biocatalytic approaches using engineered Escherichia coli expressing carbonyl reductase (CR) and glucose dehydrogenase (GDH) achieve >99% ee:

Substrate : Ethyl 4-chloro-3-oxobutanoate (COBE) is reduced to (S)-4-chloro-3-hydroxybutanoate [(S)-CHBE] by CR.

Cofactor regeneration : GDH oxidizes glucose to gluconolactone, recycling NADH.

Process parameters : Optimize pH (6.5–7.5), temperature (30–37°C), and substrate feeding rate. Space-time yields reach 300 g/L/day with 99% ee .

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)ee (%)Conditions
Chemical synthesis75–8585–97Reflux, anhydrous benzene, 1 hour
Biocatalysis (E. coli)90–95>9930°C, pH 7.0, 24-hour reaction

Q. How does stereochemistry influence biological activity?

Enantiomeric specificity is critical for bioactivity. For example:

  • (2S)-enantiomers : Attract Adscita geryon moths in field trials, while (2R)-enantiomers are inactive.
  • Racemic mixtures : Show reduced efficacy due to antagonistic effects (e.g., no attraction in traps with racemic EFETOV-2) .
    Mechanistic insight : Steric hindrance in insect olfactory receptors selectively binds (S)-enantiomers, as shown via molecular docking simulations .

Q. How can discrepancies in bioactivity data across studies be resolved?

Contradictions may arise from:

  • Structural variations : Esters with differing acyl chain lengths (e.g., dodec-5-enoate vs. hexadec-9-enoate) show species-specific activity. Hexadec-9-enoate derivatives are inactive for Crimean Zygaenidae .
  • Field conditions : Temperature, humidity, and competing pheromones alter trap efficacy. Standardize assays across geographic regions .

Q. Table 2: Bioactivity of Analogous Esters

CompoundSpecies AttractedEnantiomer Activity
(2S)-Butan-2-yl dodec-5-enoateAdscita geryon100% (S)
(2R)-Butan-2-yl dodec-5-enoateJordanita notata100% (R)
(2S)-Butan-2-yl hexadec-9-enoateNoneInactive

Methodological Recommendations

  • Stereochemical analysis : Combine HPLC with circular dichroism (CD) to resolve ambiguous ee results.
  • Scale-up : For biocatalytic production, use fed-batch reactors with immobilized enzymes to enhance stability .
  • Field validation : Include positive (EFETOV-2) and negative (solvent-only) controls to normalize trap data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.